N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-methyl-1H-pyrazol-5-yl}prop-2-enamide
Description
Properties
IUPAC Name |
N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylpyrazol-3-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF3N4O/c1-3-10(22)20-12-8(6-19-21(12)2)11-9(14)4-7(5-18-11)13(15,16)17/h3-6H,1H2,2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGUSXAXDOFTILV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C2=C(C=C(C=N2)C(F)(F)F)Cl)NC(=O)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the bacterial Phosphopantetheinyl transferases (PPTases) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence.
Mode of Action
The compound acts as a potent inhibitor of bacterial PPTases. It exhibits submicromolar inhibition of bacterial Sfp-PPTase, with no activity toward the human orthologue. This selective inhibition is crucial for its antibacterial activity.
Biochemical Pathways
The inhibition of PPTases by the compound affects the secondary metabolism of bacteria. PPTases are involved in a post-translational modification that is essential for the function of a variety of enzyme systems involved in bacterial secondary metabolism. Therefore, the inhibition of these enzymes can thwart bacterial growth.
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties, as well as its in vivo pharmacokinetic profiles, have been highlighted in the literature. .
Result of Action
The compound’s action results in the attenuation of the production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses. This leads to a decrease in bacterial growth. Additionally, the compound has shown antibacterial activity against methicillin-resistant Staphylococcus aureus.
Action Environment
The environment can influence the action, efficacy, and stability of the compound. For instance, chemical genetic studies have implicated efflux as a mechanism for resistance in Escherichia coli. This suggests that the bacterial environment and its specific characteristics can influence the compound’s action.
Comparison with Similar Compounds
Core Heterocycles and Substituents
Pyrazole Derivatives :
- 4-chloro-1-isopropyl-3-methyl-1H-pyrazole-5-sulfonyl chloride (): Shares a pyrazole core but replaces the acrylamide with a sulfonyl chloride group. The sulfonyl chloride enhances electrophilicity, making it more reactive in chemical synthesis but less stable in biological systems compared to acrylamide .
- N-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-4-phenoxybenzenesulfonamide (): Retains the chlorotrifluoromethylpyridine group but substitutes pyrazole with a sulfonamide-linked benzene ring. Sulfonamides are common in antibiotics and antivirals, suggesting divergent therapeutic applications compared to acrylamide-containing compounds .
Pyridine and Pyrimidine Derivatives :
- 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propan-2-one (CAS 1864407-98-6, ): Shares the chlorotrifluoromethylpyridine group but replaces pyrazole-acrylamide with a ketone. The ketone group may limit bioavailability due to higher metabolic susceptibility but could serve as a synthetic intermediate .
- 2-[1'-Ethyl-3'-methyl-5-(trifluoromethyl)[3,4'-bi-1H-pyrazol]-1-yl]-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine (): Features a bifunctional pyrazole-pyrimidine core.
Functional Group Analysis
- Acrylamide vs. The piperazine ring in the latter may improve aqueous solubility but reduce membrane permeability .
Sulfonamide vs. Amine Derivatives :
Compounds such as N-((3-Methyl-1H-pyrazol-4-yl)methyl)propan-1-amine () lack the chlorotrifluoromethylpyridine group but include alkylamine chains. Amines generally exhibit higher basicity, which could alter pharmacokinetics compared to the neutral acrylamide group .
Structural and Property Comparison Table
Preparation Methods
Pyrazole Core Synthesis
The construction of the 1-methyl-1H-pyrazole scaffold typically begins with cyclocondensation reactions. A common approach involves the reaction of hydrazine derivatives with β-keto esters or α,β-unsaturated carbonyl compounds. For instance, 1-methyl-1H-pyrazol-5-amine can be synthesized via cyclization of acetylacetone with methylhydrazine under acidic conditions. Subsequent functionalization at the 4-position is achieved through palladium-catalyzed cross-coupling reactions, though alternative methods such as nucleophilic aromatic substitution have been reported for electron-deficient pyridinyl groups.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Reaction yields are highly sensitive to solvent polarity and temperature. For example, the use of acetonitrile in Suzuki couplings improves regioselectivity compared to toluene, albeit at the cost of reduced reaction rates. Temperature optimization is critical during acrylamidation; exceeding 40°C promotes acrylic acid dimerization, while temperatures below 25°C result in incomplete activation.
Catalysts and Coupling Agents
Comparative studies of palladium catalysts reveal that PdCl₂(dppf) outperforms Pd(OAc)₂ in coupling electron-deficient pyridines, achieving yields up to 92%. For acrylamidation, EDC-mediated coupling in DCM achieves 78–82% yields, whereas newer agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) offer marginal improvements (85–88%) at higher costs.
Purification and Characterization
Crystallization remains the dominant purification strategy, with solvent pairs such as ethyl acetate/hexane providing high-purity (>99%) product. Amorphous solid dispersions, as described in US10550107B2, are employed for compounds with low crystallinity, utilizing excipients like polyvinylpyrrolidone (PVP) to enhance stability. Characterization via ¹⁹F NMR and high-resolution mass spectrometry (HRMS) confirms structural integrity, while X-ray diffraction (XRD) validates crystalline forms.
Comparative Analysis of Synthetic Methods
The table below summarizes key synthetic approaches, highlighting advantages and limitations:
| Step | Method | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|---|
| Pyrazole synthesis | Cyclocondensation | 75–80 | 95 | Byproduct formation |
| Pyridinyl coupling | Suzuki-Miyaura (PdCl₂(dppf)) | 88–92 | 98 | Catalyst cost |
| N-Methylation | Phase-transfer alkylation | 85–90 | 97 | Solvent disposal |
| Acrylamidation | EDC/NHS in DCM | 78–82 | 96 | Acrylic acid dimerization |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
